molecular formula C11H8BrNO B6256600 1-(8-bromoquinolin-2-yl)ethan-1-one CAS No. 1355018-24-4

1-(8-bromoquinolin-2-yl)ethan-1-one

Cat. No.: B6256600
CAS No.: 1355018-24-4
M. Wt: 250.1
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Description

1-(8-Bromoquinolin-2-yl)ethan-1-one is a chemical compound with the molecular formula C11H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 8th position of the quinoline ring and an ethanone group at the 1st position makes this compound unique and significant in various scientific research fields.

Preparation Methods

The synthesis of 1-(8-bromoquinolin-2-yl)ethan-1-one typically involves the bromination of quinoline derivatives followed by the introduction of an ethanone group. One common synthetic route includes the bromination of 2-quinolinone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 8-bromo-2-quinolinone is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often include advanced purification techniques like recrystallization and chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

1-(8-Bromoquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the ethanone group to an alcohol group.

    Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions, leading to the formation of various substituted quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, along with catalysts and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(8-Bromoquinolin-2-yl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(8-bromoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanone group play crucial roles in its reactivity and interaction with biological molecules. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(8-Bromoquinolin-2-yl)ethan-1-one can be compared with other similar compounds, such as:

    1-(6-Bromoquinolin-2-yl)ethanone: Similar structure but with the bromine atom at the 6th position.

    1-(3-Bromoquinolin-7-yl)ethan-1-one: Bromine atom at the 3rd position and ethanone group at the 7th position.

    8-Bromoquinolin-2(1H)-one: Lacks the ethanone group but has a bromine atom at the 8th position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

1355018-24-4

Molecular Formula

C11H8BrNO

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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